acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium

Catalog No.
S1486961
CAS No.
577971-19-8
M.F
C22H30O2PPd-
M. Wt
463.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid;ditert-butyl-(2-phenylphenyl)phosphane...

CAS Number

577971-19-8

Product Name

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium

IUPAC Name

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium

Molecular Formula

C22H30O2PPd-

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;

InChI Key

AGTIJKLADGVFEL-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]

Synonyms

(SP-4-2)-(Acetato-κO,κO’)[2’-[bis(1,1-dimethylethyl)phosphino-κP][1,1’-biphenyl]-2-yl-κC]-palladium

Canonical SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]

Isomeric SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]

Cross-Coupling Reactions

Cross-coupling reactions are a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between two different organic molecules. Pd(dtbpx) is a versatile catalyst that can be used in a variety of cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms a carbon-carbon bond between an aryl halide (Ar-X) and an amine (NR2), amide (NRCO), or ether (OR).
  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a boronic acid (R-B(OH)2).
  • Stille coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a tin reagent (R-SnR3).
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a terminal alkyne (RC≡CH).
  • Negishi coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and an organozinc reagent (RZnX).
  • Hiyama coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a silicon reagent (RSiX3).
  • Heck reaction: This reaction forms a carbon-carbon bond between an alkene (RCH=CH2) and an aryl or vinyl halide (RX).

The specific reaction conditions and choice of catalyst depend on the desired product and the nature of the starting materials. Pd(dtbpx) offers several advantages as a catalyst, including:

  • High activity and selectivity in a wide range of cross-coupling reactions
  • Air and moisture stability
  • Ease of handling and purification

Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium, also known as 2-(2'-di-tert-butylphosphine)biphenylpalladium(II) acetate, is a complex organometallic compound featuring palladium as the central metal atom. This compound is characterized by its unique structure, which includes a palladium atom coordinated to a phosphine ligand derived from di-tert-butylphosphine and an acetate group. The molecular formula is C22H30O2PPd, and it has a molecular weight of approximately 430.50 g/mol. The palladium atom contributes to its catalytic properties, making it valuable in various

Involving acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium include:

  • Buchwald-Hartwig Amination: This compound acts as a precatalyst in the Buchwald-Hartwig reaction, which is essential for forming carbon-nitrogen bonds. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals .
  • Cross-Coupling Reactions: It participates in cross-coupling reactions, allowing the formation of biaryl compounds, which are important in organic synthesis and material science .

The synthesis of acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium typically involves:

  • Preparation of Ligands: The di-tert-butylphosphine ligand is synthesized through the reaction of tert-butyl chloride with phosphorus trichloride.
  • Coordination with Palladium: The ligand is then reacted with palladium acetate to form the palladium complex. This step often requires specific conditions such as temperature control and inert atmosphere to prevent oxidation.
  • Purification: The resulting product is purified using techniques like recrystallization or chromatography to ensure high purity for further applications .

The applications of acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium are diverse:

  • Catalysis: It serves as a catalyst in various organic reactions, particularly in cross-coupling and amination processes.
  • Pharmaceutical Development: Its role in synthesizing bioactive compounds makes it significant in pharmaceutical research, especially for developing new drugs targeting specific diseases .
  • Material Science: The compound is also explored for applications in developing advanced materials due to its ability to facilitate complex organic transformations .

Interaction studies involving acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium focus on its reactivity with various substrates during catalytic processes. These studies highlight its selectivity and efficiency in promoting desired reactions while minimizing side products. Understanding these interactions aids in optimizing reaction conditions for industrial applications .

Several compounds share structural and functional similarities with acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1. Triphenylphosphine-palladium(II) acetateContains triphenylphosphineKnown for high stability and effectiveness in catalysis
2. Bis(diphenylphosphino)propane-palladium(II)Contains diphenylphosphino ligandsUsed extensively in cross-coupling reactions
3. Dicyclohexylphosphine-palladium(II)Uses dicyclohexylphosphineExhibits different solubility properties

Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium is unique due to its specific phosphine ligand configuration and its effectiveness in catalyzing reactions that require bulky groups, making it suitable for complex organic syntheses that other similar compounds may not efficiently facilitate.

Dates

Modify: 2023-08-15

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